molecular formula C15H13N3O B11075328 5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline

5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline

Cat. No.: B11075328
M. Wt: 251.28 g/mol
InChI Key: CCFNZULHMPHRDU-UHFFFAOYSA-N
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Description

5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline: is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Furan: A five-membered ring containing one oxygen atom.

    Pyrazoloquinazoline: A fused bicyclic system composed of a pyrazole ring and a quinazoline ring.

This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One approach involves cyclization reactions between appropriately functionalized precursors. For example, a reaction between a furan derivative and a pyrazole precursor can lead to the formation of the target compound.

Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Commonly used reagents include Lewis acids, bases, and transition metal catalysts. Optimization of reaction parameters ensures high yields and selectivity.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable processes to synthesize this compound efficiently.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The furan moiety can undergo oxidation reactions, leading to various functionalized derivatives.

    Reduction: Reduction of the quinazoline ring may yield saturated analogs.

    Substitution: Substituents on the furan and pyrazole rings influence reactivity.

Common Reagents::

    Oxidants: Examples include peracids, mCPBA (meta-chloroperoxybenzoic acid).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:: The specific products depend on the reaction conditions and substituents. Variations in functional groups can lead to diverse derivatives with altered properties.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex structures.

    Drug Discovery: Its unique scaffold makes it valuable for designing novel drugs.

Biology and Medicine:: Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While there are related heterocyclic compounds, the specific uniqueness of 5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline lies in its fused ring system and potential biological activities.

Remember that further studies are needed to fully understand its properties and applications

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-(furan-2-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H13N3O/c1-10-9-13-11-5-2-3-6-12(11)16-15(18(13)17-10)14-7-4-8-19-14/h2-9,15-16H,1H3

InChI Key

CCFNZULHMPHRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CO4

Origin of Product

United States

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